

ATTO 565 Amine: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties and applications of ATTO 565, a rhodamine-based fluorescent dye. Renowned for its exceptional brightness and stability, ATTO 565 has become an indispensable tool in advanced fluorescence microscopy and single-molecule studies. This document details its spectral characteristics, provides a robust protocol for biomolecule conjugation, and illustrates the experimental workflow for labeling proteins.

Core Photophysical Properties of ATTO 565

ATTO 565 is distinguished by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it a superior choice for demanding imaging applications.[1][2] As a member of the rhodamine family of dyes, it exhibits excellent thermal and photo-stability. [1][3] These characteristics are crucial for quantitative and long-term imaging experiments, including single-molecule detection, STED microscopy, and flow cytometry.[1][4][5][6] The dye is moderately hydrophilic and is most efficiently excited by light in the 545 - 575 nm range.[4][6] [7]

The key photophysical parameters of ATTO 565 are summarized in the table below, providing essential data for experimental design and analysis.



Property	Value	Reference(s)
Maximum Excitation Wavelength (λex)	564 nm	[4][5][7][8][9][10][11][12]
Maximum Emission Wavelength (λem)	590 nm	[1][5][7][8][9][10][11][12]
Molar Extinction Coefficient (ϵ)	120,000 M-1cm-1	[1][5][7][8][10][11][12][13][14]
Fluorescence Quantum Yield (Φ)	90%	[1][5][7][8][10][11][12][14]
Fluorescence Lifetime (τ)	4.0 ns	[5][7][8][10][11][14]
Correction Factor (CF280)	0.12	[5][7][8][11]
Molecular Weight (NHS ester)	~708 g/mol	[7][10][11][14]

The exceptionally high quantum yield of 90% indicates that for every 100 photons the ATTO 565 molecule absorbs, 90 are re-emitted as fluorescence, which contributes to its impressive brightness.[1][15] Its high molar absorptivity signifies high sensitivity, allowing it to absorb light effectively even at low concentrations.[1][2]

Experimental Protocol: Labeling Proteins with ATTO 565 NHS Ester

This protocol details the covalent attachment of ATTO 565 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., the ϵ -amino groups of lysine residues) on a target protein. NHS esters are a common reactive group for efficiently labeling biomolecules.[15]

Materials:

- Target protein (2 mg/mL in amine-free buffer)
- ATTO 565 NHS ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)



- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (A good compromise to ensure reactive amino groups while minimizing hydrolysis of the NHS ester).[7][16]
- Purification Column: Gel filtration column (e.g., Sephadex G-25)
- Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL.[7]
 - Ensure the protein solution is free from any amine-containing substances like Tris or glycine, which would compete for reaction with the NHS ester.[7] If necessary, dialyze the protein against PBS beforehand.[7]
- Dye Preparation:
 - Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.[7]
- Labeling Reaction:
 - Add a 2- to 10-fold molar excess of the reactive dye solution to the protein solution with gentle stirring.[11] The optimal dye-to-protein ratio can vary and may require empirical determination for each specific protein.[7] A 2-fold molar excess is often a good starting point.[7]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[7][15]
- Purification:
 - Separate the labeled protein conjugate from the unreacted, hydrolyzed dye using a gel filtration column pre-equilibrated with PBS.[15][16]
 - Elute the column with PBS. The first colored band to elute contains the ATTO 565-protein conjugate.[15][16]

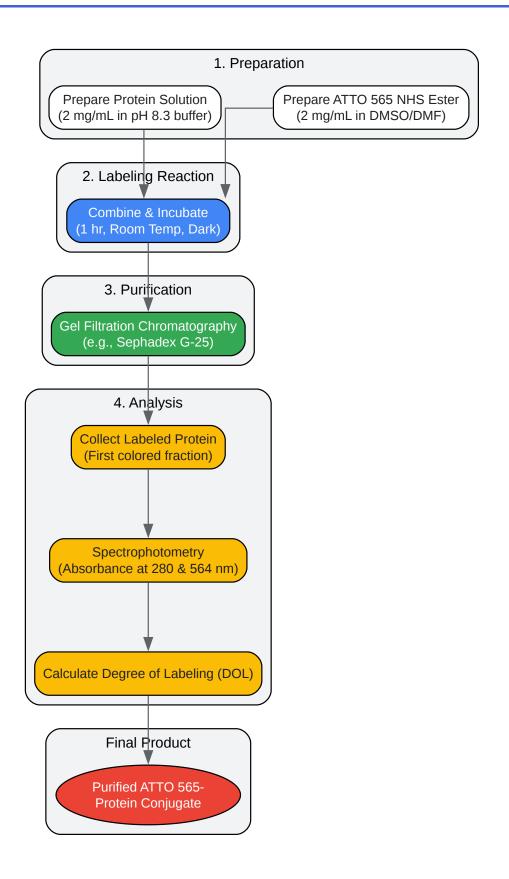


- Determine Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 564 nm
 (A564).[15][11]
 - Calculate the concentration of the dye: Dye Concentration (M) = A564 / 120,000
 - Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
 Protein Concentration (M) = [A280 (A564 x 0.12)] / εprotein (where εprotein is the molar extinction coefficient of the protein at 280 nm).[11]
 - Calculate the DOL: DOL = Dye Concentration / Protein Concentration

Experimental Workflow Visualization

The following diagram illustrates the key stages of the protein labeling protocol, from initial preparation to the final characterization of the conjugate.





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Caption: Workflow for labeling proteins with ATTO 565 NHS ester.



This structured workflow ensures efficient conjugation and accurate characterization, yielding a high-quality fluorescently labeled biomolecule ready for advanced imaging and analysis.

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